molecular formula C13H13BO3 B1602403 3'-Methoxy-biphenyl-4-boronic acid CAS No. 1107579-37-2

3'-Methoxy-biphenyl-4-boronic acid

Cat. No.: B1602403
CAS No.: 1107579-37-2
M. Wt: 228.05 g/mol
InChI Key: GETGSFIRXNTUKZ-UHFFFAOYSA-N
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Description

3’-Methoxy-biphenyl-4-boronic acid is a type of organoboron compound . It has a molecular formula of C13H13BO3 and a molecular weight of 228.05 g/mol . The IUPAC name for this compound is 4-(dihydroxyboryl)-3’-methoxy-1,1’-biphenyl .


Synthesis Analysis

Boronic acids, including 3’-Methoxy-biphenyl-4-boronic acid, can be synthesized through the addition of organometallic reagents to boranes . Another method involves the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The InChI code for 3’-Methoxy-biphenyl-4-boronic acid is 1S/C13H13BO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9,15-16H,1H3 . Its canonical SMILES structure is B(C1=CC=C(C=C1)C2=CC(=CC=C2)OC)(O)O .


Chemical Reactions Analysis

Boronic acids, such as 3’-Methoxy-biphenyl-4-boronic acid, are commonly used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .


Physical and Chemical Properties Analysis

3’-Methoxy-biphenyl-4-boronic acid has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The topological polar surface area of the compound is 49.7 Ų .

Mechanism of Action

Target of Action

The primary target of 3’-Methoxy-biphenyl-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to facilitate the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Pharmacokinetics

The compound is described as relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This contributes to the synthesis of complex organic compounds, expanding the possibilities for creating new pharmaceuticals and materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Methoxy-biphenyl-4-boronic acid. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s efficacy may be influenced by the presence of other functional groups and the conditions under which the reaction is carried out .

Future Directions

Boronic acids, including 3’-Methoxy-biphenyl-4-boronic acid, have been gaining interest in medicinal chemistry . They have potential applications in various fields, including as sensors and delivery systems . Further studies on boronic acids could lead to the development of new promising drugs .

Biochemical Analysis

Biochemical Properties

3’-Methoxy-biphenyl-4-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This compound interacts with enzymes and proteins that have active sites containing serine, threonine, or tyrosine residues, which possess hydroxyl groups. The interaction typically involves the formation of a reversible covalent bond between the boronic acid group and the hydroxyl group of the biomolecule .

Cellular Effects

3’-Methoxy-biphenyl-4-boronic acid influences various cellular processes by modulating enzyme activity and protein function. It can affect cell signaling pathways by inhibiting or activating enzymes involved in these pathways. For example, it may inhibit proteases that play a role in cell signaling, thereby altering gene expression and cellular metabolism. The compound’s impact on cell function includes changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 3’-Methoxy-biphenyl-4-boronic acid exerts its effects through the formation of boronate esters with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also influence gene expression by modulating transcription factors or other proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Methoxy-biphenyl-4-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of 3’-Methoxy-biphenyl-4-boronic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity, including toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. High doses can lead to toxicity, affecting organ function and overall health .

Metabolic Pathways

3’-Methoxy-biphenyl-4-boronic acid is involved in metabolic pathways that include its conversion to other boronic acid derivatives. Enzymes such as oxidases and reductases can modify the compound, affecting its activity and function. The compound can also influence metabolic flux by altering the levels of metabolites in various pathways .

Transport and Distribution

Within cells and tissues, 3’-Methoxy-biphenyl-4-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules .

Subcellular Localization

3’-Methoxy-biphenyl-4-boronic acid is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications can direct the compound to organelles such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of the compound can affect its function and the overall cellular response .

Properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETGSFIRXNTUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585713
Record name (3'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107579-37-2
Record name (3'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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